Comprehensive NMR Characterization of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid: A Technical Guide
Comprehensive NMR Characterization of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid: A Technical Guide
Executive Summary & Strategic Context
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a highly specialized organoboron building block. In modern drug discovery, this compound is frequently utilized as a critical intermediate via Suzuki-Miyaura cross-coupling to synthesize advanced coumarin derivatives[1]. These downstream coumarin-based molecules have been heavily investigated for their potent antitumor activity, specifically targeting steroid sulfatase in breast cancer models[2],[3].
For researchers synthesizing this intermediate, precise structural validation is paramount. Misassignment of the substitution pattern or failure to confirm the integrity of the labile N-methoxysulfamoyl and boronic acid functional groups can lead to catastrophic failures in subsequent cross-coupling steps. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, detailing the quantum mechanical and electronic causalities behind each signal.
Structural Symmetry and Spin System Analysis
Before analyzing the raw chemical shifts, an application scientist must evaluate the molecule's symmetry. The core benzene ring is substituted at the 1, 3, 4, and 5 positions.
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Axis of Symmetry: The molecule possesses a local C2v -like plane of symmetry running through the C1-C4 axis.
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Magnetic Equivalence: Because of this symmetry, the methyl groups at positions 3 and 5 are chemically and magnetically equivalent. Similarly, the aromatic protons at positions 2 and 6 ( H2 and H6 ) are equivalent.
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Spin-Spin Coupling: Due to the equivalence of H2 and H6 , and the lack of adjacent protons (positions 1, 3, 4, and 5 are fully substituted), the aromatic region will present a single, uncoupled singlet rather than a complex multiplet.
1 H NMR Chemical Shifts: Predictive Causality
The 1 H NMR spectrum (typically acquired in DMSO- d6 to prevent the rapid dehydration of the boronic acid to its boroxine anhydride) is defined by five distinct environments.
Table 1: 1 H NMR Chemical Shift Assignments (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Electronic Effects |
| -NH- | ~10.00 | Singlet (br) | 1H | Sulfonamide NH | Highly deshielded by the strong electron-withdrawing −SO2 group and electronegative methoxy oxygen. |
| -B(OH) 2 | ~8.15 | Singlet (br) | 2H | Boronic acid OH | Deshielded via hydrogen bonding with DMSO; broad due to chemical exchange. |
| H-2, H-6 | ~7.60 | Singlet | 2H | Aromatic CH | Symmetric equivalence. Deshielded by the magnetic anisotropy of the adjacent −B(OH)2 group. |
| -OCH 3 | ~3.75 | Singlet | 3H | Methoxy | Strongly deshielded by the directly attached oxygen atom. |
| Ar-CH 3 | ~2.65 | Singlet | 6H | 3,5-Dimethyls | Symmetric equivalence. Slightly deshielded beyond typical benzylic methyls due to the ortho −SO2 group. |
Note: Exact empirical shifts may vary by ±0.05 ppm depending on sample concentration and exact temperature.
Causality of the Aromatic Singlet
The H2/H6 protons appear significantly downfield (~7.60 ppm) compared to standard benzene (7.27 ppm). While the 3,5-dimethyl groups provide a slight inductive shielding effect ( +I ), this is overwhelmingly counteracted by the anisotropic deshielding effect of the ortho-boronic acid group and the para-sulfamoyl group.
Figure 1: Electronic and anisotropic effects governing H2/H6 chemical shifts.
13 C NMR Chemical Shifts & The Quadrupolar Challenge
The 13 C NMR spectrum presents a specific technical challenge inherent to all organoboron compounds: Quadrupolar Relaxation .
The C1 carbon is directly attached to a Boron atom. Natural boron consists of ~80% 11 B (Spin I=3/2 ) and ~20% 10 B (Spin I=3 ). The rapid quadrupolar relaxation of the 11 B nucleus induces efficient spin-spin relaxation ( T2 ) in the adjacent 13 C nucleus. According to authoritative principles of , this causes the C1 signal to broaden significantly, often blending into the baseline if standard acquisition parameters are used.
Table 2: 13 C NMR Chemical Shift Assignments (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality & Structural Notes |
| C-4 | ~141.0 | Quaternary ( Cq ) | Strongly deshielded by the electron-withdrawing −SO2 group. |
| C-3, C-5 | ~139.5 | Quaternary ( Cq ) | Substituted by methyls; symmetric equivalence. |
| C-1 | ~135.0 (broad) | Quaternary ( Cq -B) | Critical: Broadened by 11 B quadrupolar relaxation. |
| C-2, C-6 | ~133.0 | Methine (CH) | Aromatic carbons; symmetric equivalence. |
| -OCH 3 | ~64.5 | Methyl ( CH3 ) | Deshielded by the highly electronegative oxygen atom. |
| Ar-CH 3 | ~23.0 | Methyl ( CH3 ) | Typical benzylic methyl shift, symmetric equivalence (2 carbons). |
Self-Validating Experimental Protocols
To ensure scientific integrity, an application scientist does not rely solely on 1D chemical shifts. The following protocols establish a self-validating system for structural confirmation.
Protocol A: D2O Exchange for Labile Proton Validation
This workflow definitively distinguishes the −NH− and −B(OH)2 protons from the aromatic backbone.
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Baseline Acquisition: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Acquire a standard 16-scan 1 H NMR spectrum.
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Deuterium Introduction: Add 15 μL of D2O directly to the NMR tube.
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Equilibration: Cap the tube, invert 5-6 times to ensure homogeneous mixing, and let sit for 2 minutes.
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Validation Acquisition: Re-acquire the 1 H NMR spectrum.
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Causality Analysis: The signals at ~10.00 ppm ( −NH− ) and ~8.15 ppm ( −B(OH)2 ) will disappear due to rapid chemical exchange with deuterium, forming −ND− and −B(OD)2 . The aromatic singlet at ~7.60 ppm will remain unchanged, proving its carbon-bound nature.
Protocol B: Optimized 13 C Acquisition for Quadrupolar Carbons
To resolve the elusive C1 carbon attached to the boronic acid:
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Concentration: Use a highly concentrated sample (≥ 30 mg in 0.6 mL DMSO- d6 ).
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Relaxation Delay ( D1 ): Increase the relaxation delay to 3.0 seconds . Causality: Quaternary carbons lack attached protons, making dipole-dipole longitudinal relaxation ( T1 ) inefficient. A longer D1 ensures complete recovery of magnetization between pulses.
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Scan Accumulation: Increase the number of scans (NS) to ≥ 1024. Causality: High signal-to-noise is mathematically required to differentiate the quadrupolar-broadened C1 peak from the spectral baseline.
Figure 2: Self-validating NMR acquisition workflow for structural confirmation.
Two-Dimensional (2D) NMR Validation
For absolute authoritative grounding, 2D NMR must be employed to lock in the quaternary assignments:
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HSQC (Heteronuclear Single Quantum Coherence): Will show a direct correlation between the proton singlet at ~7.60 ppm and the carbon signal at ~133.0 ppm, confirming the C2/C6 assignment.
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HMBC (Heteronuclear Multiple Bond Correlation): The Ar- CH3 protons (~2.65 ppm) will show strong 3-bond ( 3JCH ) correlations to C2/C6 (~133.0 ppm) and C4 (~141.0 ppm), and a 2-bond ( 2JCH ) correlation to C3/C5 (~139.5 ppm). This definitively maps the entire substituted ring system without relying solely on predictive software.
References
- Novel coumarin derivative having antitumor activity (EP1982982A1)
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Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials Dennis G. Hall, Wiley-VCH[Link]
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Spectrometric Identification of Organic Compounds, 8th Edition Silverstein, R. M., et al., John Wiley & Sons[Link]
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Quadrupolar relaxation in NMR spectroscopy Progress in Nuclear Magnetic Resonance Spectroscopy[Link]
Sources
- 1. EP1982982A1 - Novel coumarin derivative having antitumor activity - Google Patents [patents.google.com]
- 2. US20100004233A1 - Novel coumarin derivative having antitumor activity - Google Patents [patents.google.com]
- 3. WO2007091736A1 - Novel coumarin derivative having antitumor activity - Google Patents [patents.google.com]
